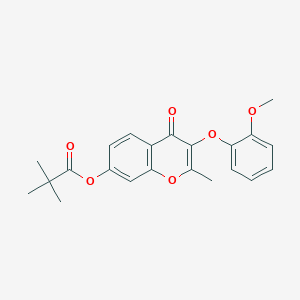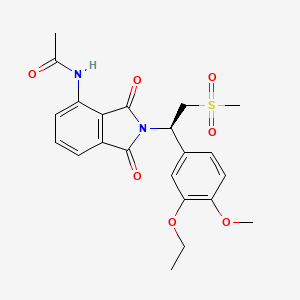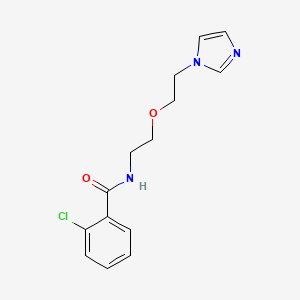![molecular formula C15H14O5S B2467174 Acide 2-[(2,5-diméthylbenzènesulfonyl)oxy]benzoïque CAS No. 722466-27-5](/img/structure/B2467174.png)
Acide 2-[(2,5-diméthylbenzènesulfonyl)oxy]benzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid is an organic compound with the molecular formula C15H14O5S and a molecular weight of 306.33 g/mol. This compound is characterized by the presence of a benzoic acid moiety substituted with a 2,5-dimethylbenzenesulfonyl group, making it a sulfonate ester derivative of benzoic acid.
Applications De Recherche Scientifique
2-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and sulfonamides, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the role of sulfonate esters in enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as a stabilizer in polymer manufacturing.
Méthodes De Préparation
The synthesis of 2-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Analyse Des Réactions Chimiques
2-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be replaced by nucleophiles such as amines or alcohols under basic conditions, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of aqueous acid or base, the sulfonyl ester bond can be cleaved, yielding 2-hydroxybenzoic acid and 2,5-dimethylbenzenesulfonic acid.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives, depending on the reagents and conditions used.
Common reagents for these reactions include sodium hydroxide, hydrochloric acid, hydrogen peroxide, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents employed.
Mécanisme D'action
The mechanism of action of 2-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid involves its ability to act as a sulfonate ester, which can modify proteins and enzymes by forming covalent bonds with nucleophilic residues such as serine, threonine, or cysteine. This modification can inhibit enzyme activity or alter protein function, making it useful in biochemical studies and drug development .
Comparaison Avec Des Composés Similaires
2-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid can be compared with other sulfonate esters and benzoic acid derivatives:
2-[(4-Methylbenzenesulfonyl)oxy]benzoic acid: Similar structure but with a single methyl group on the benzene ring, leading to different reactivity and solubility properties.
2-[(2,4-Dimethylbenzenesulfonyl)oxy]benzoic acid: Similar structure with methyl groups at different positions, affecting its steric and electronic properties.
2-[(2,5-Dimethylbenzenesulfonyl)oxy]acetophenone: Contains an acetophenone moiety instead of a benzoic acid moiety, leading to different chemical reactivity and applications.
Propriétés
IUPAC Name |
2-(2,5-dimethylphenyl)sulfonyloxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5S/c1-10-7-8-11(2)14(9-10)21(18,19)20-13-6-4-3-5-12(13)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCZRRCHKZJLIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one](/img/structure/B2467091.png)
![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2467094.png)

![ethyl 2-{2-[(1-{2-[(4-chlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2467099.png)


![N-{3'-acetyl-1-[(4-ethoxyphenyl)methyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B2467103.png)


![1-allyl-4-(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2467109.png)
![3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2467111.png)

![2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(3-chlorophenyl)methoxy]phenol](/img/structure/B2467113.png)

